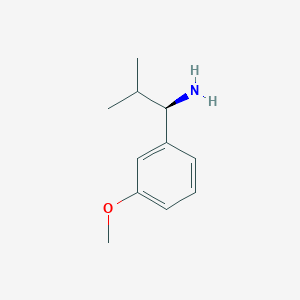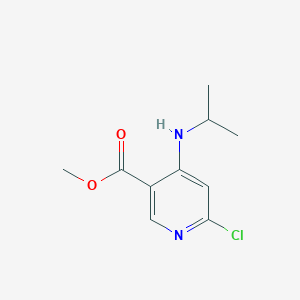
Methyl 6-chloro-4-(isopropylamino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-4-(isopropylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom at the 6th position, and an isopropylamino group at the 4th position on the nicotinate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-(isopropylamino)nicotinate typically involves the esterification of 6-chloronicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting methyl 6-chloronicotinate is then subjected to amination with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-chloro-4-(isopropylamino)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 6-alkoxy or 6-aryloxy derivatives.
Oxidation: Oxidized products include nitro derivatives.
Reduction: Reduced products include amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-4-(isopropylamino)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of nicotinate derivatives with biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-4-(isopropylamino)nicotinate involves its interaction with specific molecular targets. The isopropylamino group enhances its binding affinity to certain receptors, while the nicotinate moiety facilitates its transport across cell membranes. The compound may act as an agonist or antagonist, depending on the target receptor, and modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- 6-Chloronicotinic acid
Comparison
Methyl 6-chloro-4-(isopropylamino)nicotinate is unique due to the presence of both the chlorine atom and the isopropylamino group, which confer distinct chemical and biological properties. Compared to Methyl nicotinate, it has enhanced reactivity and potential for forming more diverse derivatives. Ethyl nicotinate, on the other hand, lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions. 6-Chloronicotinic acid is a precursor in the synthesis of this compound and shares some chemical properties but lacks the ester and amine functionalities.
Propiedades
Fórmula molecular |
C10H13ClN2O2 |
|---|---|
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
methyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-6(2)13-8-4-9(11)12-5-7(8)10(14)15-3/h4-6H,1-3H3,(H,12,13) |
Clave InChI |
FZOUXZMOLDKKLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC(=NC=C1C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


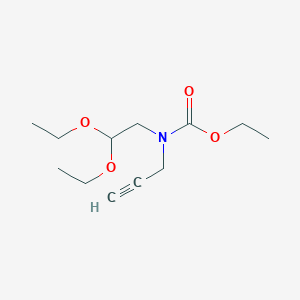
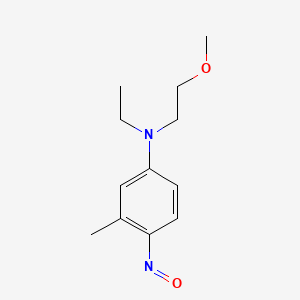

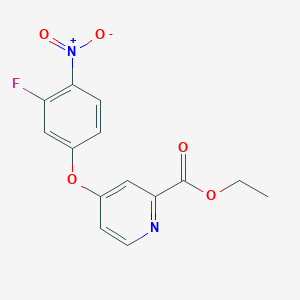

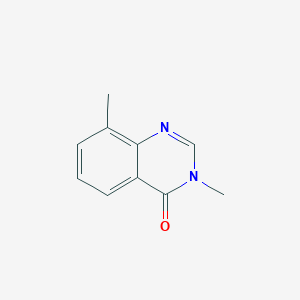
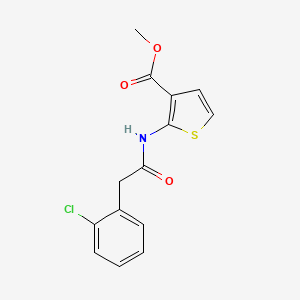
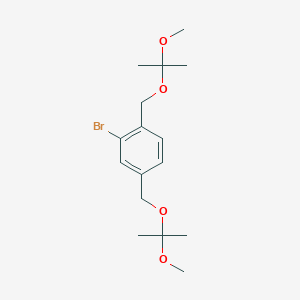
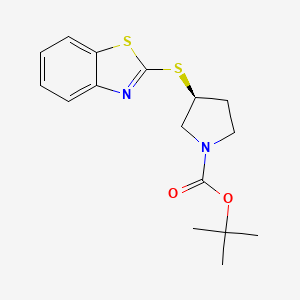

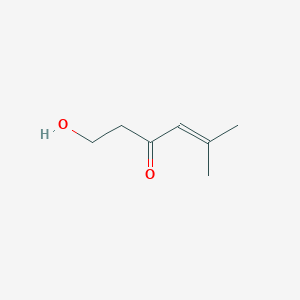
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
